(+)-macrosphelide A
Overview
Description
This would include the basic information about “(+)-macrosphelide A”, such as its chemical formula, molecular weight, and structure.
Synthesis Analysis
This section would detail the methods and processes used to synthesize “(+)-macrosphelide A”. It would include the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of “(+)-macrosphelide A”, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that “(+)-macrosphelide A” undergoes. It would include the reactants and products of these reactions, as well as their mechanisms.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of “(+)-macrosphelide A”, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Anti-Cancer Effects
MSPA has been identified as a potential lead compound in the design of anti-cancer drugs. It exhibits specific anti-cancer effects by targeting certain metabolic processes in cancer cells. MSPA is known to simultaneously inactivate key enzymes like ENO1, ALDOA, and FH, which are involved in the Warburg effect, a metabolic adaptation unique to cancer cells. This ability to target cancer cell metabolism while sparing normal cells makes it a promising candidate for cancer therapy.
Inhibitor of Cell-Cell Adhesion
Another significant application of MSPA is its role as an inhibitor of cell-cell adhesion. This property is particularly relevant in the context of cancer, as inhibiting cell adhesion can play a crucial role in preventing the spread of cancer cells. The ability of MSPA to disrupt cell-cell adhesion has been a focus of research and could contribute to the development of therapies aimed at limiting cancer metastasis.
Safety And Hazards
This section would detail the safety precautions that need to be taken when handling “(+)-macrosphelide A”. It would also include information on its toxicity and any potential hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions for “(+)-macrosphelide A”. This could include potential applications, areas of study that need further exploration, and possible modifications to the molecule that could enhance its properties or reduce its hazards.
properties
IUPAC Name |
(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-FTXQSDARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-macrosphelide A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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